![molecular formula C14H15N3O6S2 B14634702 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid CAS No. 55578-35-3](/img/structure/B14634702.png)
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is a chemical compound with the molecular formula C14H14N2O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its complex structure, which includes sulfonyl and amino groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonamide with 4-nitrophenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds.
Scientific Research Applications
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups allow it to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Similar in structure but lacks the sulfonyl groups.
4-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.
Sulfanilic acid: Contains a sulfonyl group but differs in the position of the amino group.
Uniqueness
2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is unique due to its dual sulfonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
55578-35-3 |
|---|---|
Molecular Formula |
C14H15N3O6S2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[4-[(4-aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C14H15N3O6S2/c15-10-1-5-13(6-2-10)25(22,23)17-11-3-7-12(8-4-11)24(20,21)16-9-14(18)19/h1-8,16-17H,9,15H2,(H,18,19) |
InChI Key |
SDEADAVQTNDPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


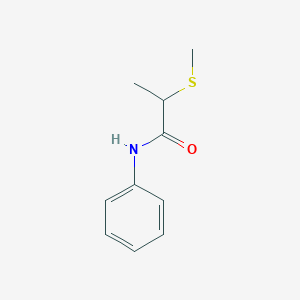
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
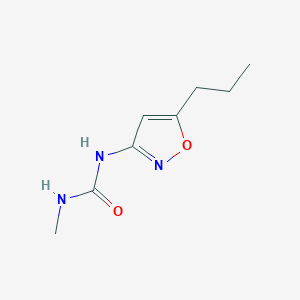
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)

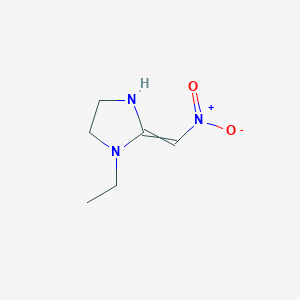
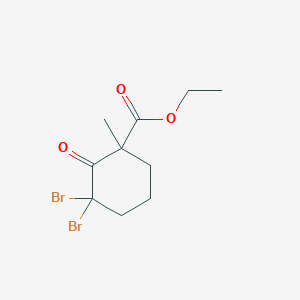
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
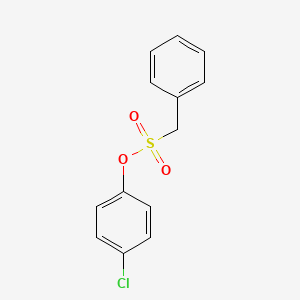
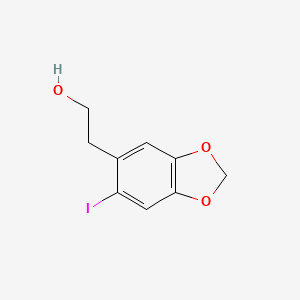
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
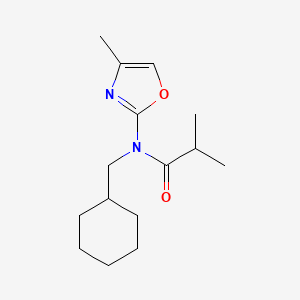

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
